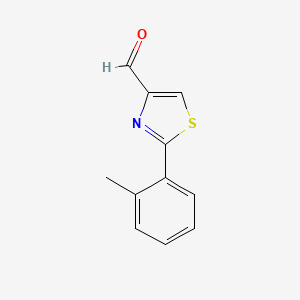
2-o-Tolil-tiazol-4-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-o-Tolyl-thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NOS. It is a member of the thiazole family, characterized by a thiazole ring substituted with a tolyl group at the 2-position and an aldehyde group at the 4-position. This compound is known for its yellow liquid form and is used in various chemical and biological applications .
Aplicaciones Científicas De Investigación
2-o-Tolyl-thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-o-Tolyl-thiazole-4-carbaldehyde typically involves the reaction of 2-methylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to yield the desired thiazole-4-carbaldehyde .
Industrial Production Methods: Industrial production of 2-o-Tolyl-thiazole-4-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-o-Tolyl-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: 2-o-Tolyl-thiazole-4-carboxylic acid.
Reduction: 2-o-Tolyl-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 2-o-Tolyl-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-o-Tolyl-thiazole-4-carboxylic acid
- 2-o-Tolyl-thiazole-4-methanol
- 2-methylthiazole-4-carbaldehyde
Comparison: 2-o-Tolyl-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYNZAXEWVCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586188 |
Source


|
| Record name | 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91137-12-1 |
Source


|
| Record name | 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
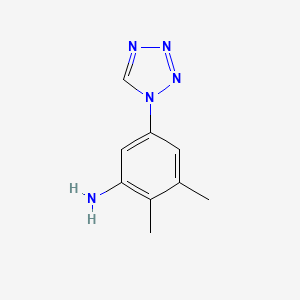

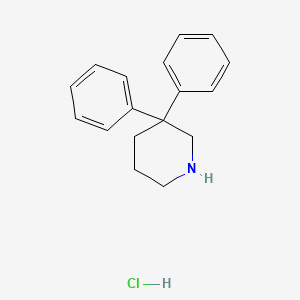
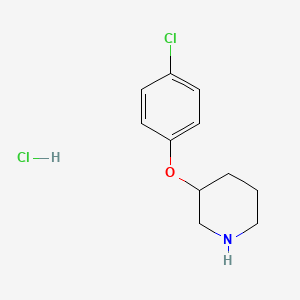
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)
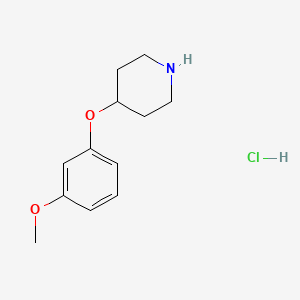

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)

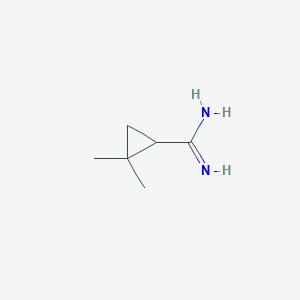

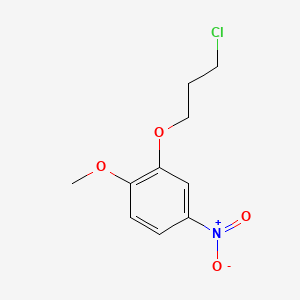
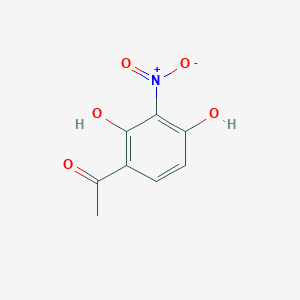
![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)
